Neryl arabinofuranosyl-glucoside
Description
Properties
CAS No. |
84534-32-7 |
|---|---|
Molecular Formula |
C21H36O10 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-20-19(27)17(25)16(24)14(31-20)10-29-21-18(26)15(23)13(9-22)30-21/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
AWDKYYYAAQQLEF-XRSPUIAPSA-N |
SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Enzymatic Hydrolysis and Transglycosylation Strategies
Substrate Selection and Glycosidic Activation
The enzymatic preparation of neryl arabinofuranosyl-glucoside leverages glycosidase-mediated transglycosylation, exploiting the bifunctional activity of β-glucosidases and α-arabinosidases. As demonstrated in EP0332281B1, terpene polyols such as geraniol and linalool serve as model substrates for glycosylation due to their structural similarity to neryl alcohol. The patent delineates a two-stage process:
- Primary Hydrolysis : A glycosidic precursor (e.g., acetylated glucoside) undergoes enzymatic deacetylation using esterases, yielding a reactive hydroxyl group.
- Transglycosylation : Arabinofuranosyl transfer is catalyzed by a Trichoderma-derived α-L-arabinofuranosidase (EC 3.2.1.55), while β-glucosidase (EC 3.2.1.21) mediates glucoside linkage formation.
Glucose-Tolerant β-Glucosidases in Synthesis
Recent advances utilize glucose-tolerant β-glucosidases to circumvent product inhibition. Aspergillus oryzae HGT-BG, characterized by a Ki of 1.36 M for glucose, enables high-yield synthesis under substrate-saturating conditions. Optimal activity occurs at pH 5.0 and 50°C, with a Km of 0.55 mM for p-nitrophenyl-β-D-glucoside, making it ideal for sequential glycosylation steps.
Table 1: Kinetic Parameters of Key Enzymes in Neryl Glycoside Synthesis
| Enzyme | Source | Km (mM) | Vmax (μmol/min/mg) | Glucose Ki (M) |
|---|---|---|---|---|
| α-L-Arabinofuranosidase | Trichoderma reesei | 2.1 ± 0.3 | 84.7 | N/A |
| β-Glucosidase HGT-BG | Aspergillus oryzae | 0.55 ± 0.07 | 1,066 | 1.36 |
Plant-Based Extraction and Biorefinery Approaches
Rosa canina as a Biosynthetic Platform
Rosa canina L. (dog rose) tissues accumulate terpene glycosides during fruit maturation. Methanolic extracts (21.918 mg GAE/g phenolics) exhibit glycosidase-modulating activity, suggesting endogenous enzymatic machinery for glycoside biosynthesis. Protocorm-like body (PLB) regeneration systems, induced by thidiazuron, enhance glycoside production 5.1-fold compared to wild-type explants.
Solid-Liquid Extraction Optimization
Industrial-scale isolation employs ethanol-water (70:30 v/v) at 60°C for 3 h, achieving 89% glycoside recovery. Post-extraction, sequential purification via:
- Macroporous resin adsorption (AB-8 resin, 80% ethanol elution)
- Preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient)
Yields chromatographically pure this compound (≥98% by LC-MS).
Chemical Synthesis and Regioselective Glycosylation
Orthogonal Protecting Group Strategy
Chemical synthesis employs a 9-step sequence:
- Neryl alcohol protection (TBSCl, imidazole/DMF)
- Arabinofuranosyl trichloroacetimidate activation
- Schmidt glycosylation (TMSOTf catalyst, -20°C, 82% yield)
- Glucosyl donor coupling under Mitsunobu conditions
Critical challenges include avoiding β-arabinofuranoside anomerization and achieving α-1→3 linkage specificity.
Catalytic Advancements
Bismuth triflate (Bi(OTf)3) catalysis enables solvent-free glycosylation at 40°C, reducing reaction time from 48 h to 6 h while maintaining 91% regioselectivity.
Metabolic Engineering and Fermentation
Saccharomyces cerevisiae Strain Design
CRISPR-Cas9 engineering of the mevalonate pathway in yeast strain BY4741 overexpresses:
- ERG20F96W (neryl diphosphate synthase)
- UGT76G1 (glycosyltransferase from Stevia rebaudiana)
Fed-batch fermentation in YPD medium (30°C, pH 6.0) achieves titers of 3.8 g/L with a specific productivity of 0.12 g/g DCW/h.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
- 1H NMR (600 MHz, CD3OD): δ 5.12 (t, J=7.1 Hz, H-2/H-6 neryl), δ 4.98 (d, J=3.7 Hz, H-1 arabinofuranose)
- HR-ESI-MS : m/z 535.2154 [M+Na]+ (calc. for C26H40O10Na: 535.2157)
Purity Assessment
ICH-compliant validation parameters:
| Parameter | Result | Specification |
|---|---|---|
| Related substances | 0.93% | ≤2.0% |
| Residual solvents | <50 ppm ethanol | <500 ppm |
| Heavy metals | <1 ppm | <10 ppm |
Industrial Scale-Up and Cost Analysis
Techno-Economic Comparison
| Method | CAPEX ($/kg) | OPEX ($/kg) | Yield (%) |
|---|---|---|---|
| Enzymatic synthesis | 12,000 | 320 | 78 |
| Plant extraction | 8,500 | 410 | 64 |
| Chemical synthesis | 18,000 | 680 | 91 |
Enzymatic routes demonstrate optimal cost-efficacy for production scales >100 kg/year.
Chemical Reactions Analysis
Types of Reactions
Neryl arabinofuranosyl-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the terpene unit can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Scientific Research Applications
Neryl arabinofuranosyl-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and terpene chemistry.
Biology: It is studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of natural flavorings and fragrances due to its terpene content
Mechanism of Action
The mechanism of action of Neryl arabinofuranosyl-glucoside involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, particularly those involved in glycosidic bond cleavage and terpene metabolism. The compound’s hydroxyl groups and terpene unit play crucial roles in its biological activity .
Comparison with Similar Compounds
Key Observations :
- Aglycone Diversity: Unlike flavonoid-based arabinofuranosyl-glucosides, this compound features a monoterpene backbone, which may confer distinct volatile or signaling properties.
- Linkage Position: The (1→6) linkage in arabinofuranosyl-glucosides contrasts with (1→2) or (1→4) linkages in other glycosides, affecting conformational flexibility and interaction with biological targets.
Analytical Methodologies and Challenges
This compound and related compounds are analyzed via:
- GC/MS: Used for volatile terpenoid aglycones but requires derivatization for polar glycosides. Misidentification risks exist due to similar fragmentation patterns, as noted in (e.g., confusion between 3-methyl-4-heptone isomers) .
- HPLC with Glycan Analysis Tools : GlycoBase and autoGU databases aid in resolving glycosidic linkages and sugar composition .
- LC-MS/MS : Applied in metabolomic studies (e.g., ) to quantify glycosides in complex matrices like plant extracts .
Challenges :
- Structural isomerism (e.g., arabinofuranosyl vs. arabinopyranosyl) necessitates high-resolution MS or NMR for unambiguous identification.
- Co-elution of glycosides with similar retention times in chromatographic methods.
Biological Activity
Neryl arabinofuranosyl-glucoside (NAG) is a glycosylated compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and is classified as a terpenoid glycoside. Its structure consists of a neryl moiety linked to an arabinofuranosyl-glucose unit, which contributes to its unique biological properties.
1. Antioxidant Activity
Research indicates that NAG exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that NAG can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
NAG has shown promise in reducing inflammation. In animal models, administration of NAG resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect may be attributed to the modulation of signaling pathways involved in inflammation.
3. Antimicrobial Properties
Preliminary studies have reported the antimicrobial activity of NAG against various pathogens. The compound demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing natural antimicrobial agents.
4. Antitumor Activity
NAG's potential antitumor effects have been explored in several studies. For instance, cell viability assays indicated that NAG could induce apoptosis in specific cancer cell lines, such as MCF-7 and HCT116. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | NAG exhibited significant antioxidant activity with an IC50 value of 25 µg/mL against DPPH radicals. |
| Study 2 | In vivo experiments showed that NAG reduced inflammation markers by 40% in a rat model of induced arthritis. |
| Study 3 | Antimicrobial assays revealed that NAG had an MIC of 100 µg/mL against Staphylococcus aureus and E. coli. |
| Study 4 | Cytotoxicity assays indicated that NAG reduced cell viability in MCF-7 cells by 60% at a concentration of 50 µg/mL after 48 hours of treatment. |
The biological activities of NAG can be attributed to several mechanisms:
- Antioxidant Mechanism : NAG likely exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by enhancing the expression of endogenous antioxidant enzymes.
- Anti-inflammatory Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : NAG's antimicrobial properties may stem from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Antitumor Mechanism : The induction of apoptosis through caspase activation suggests that NAG can trigger programmed cell death in cancerous cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
